Ethyl 5-chloro-1-phenyl-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family, characterized by its five-membered heterocyclic structure containing two nitrogen atoms. This compound features a chloro group at the 5-position, a phenyl group at the 1-position, and an ethyl ester group at the 3-position of the pyrazole ring. Its molecular formula is , and it has a molecular weight of approximately 232.68 g/mol. The compound is also known by several synonyms, including ethyl 5-chloro-1-phenylpyrazole-3-carboxylate and ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate .
Ethyl 5-chloro-1-phenyl-1H-pyrazole-3-carboxylate is classified as a heterocyclic organic compound, specifically within the category of pyrazoles. Pyrazoles are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications. The compound can be sourced from various chemical suppliers or synthesized in laboratory settings .
The synthesis of ethyl 5-chloro-1-phenyl-1H-pyrazole-3-carboxylate typically involves several key steps:
The synthetic route requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
Ethyl 5-chloro-1-phenyl-1H-pyrazole-3-carboxylate has a distinct molecular structure characterized by:
The compound's structural data includes:
Ethyl 5-chloro-1-phenyl-1H-pyrazole-3-carboxylate can undergo various chemical transformations:
The mechanism of action for ethyl 5-chloro-1-phenyl-1H-pyrazole-3-carboxylate involves its interaction with specific biological targets, such as enzymes or receptors. In medicinal chemistry contexts, it may act as an inhibitor for enzymes involved in inflammatory pathways, potentially exerting anti-inflammatory effects. The presence of the chloro and phenyl groups can influence pharmacokinetic properties and binding affinities to biological targets .
The physical properties include:
Key chemical properties include:
Data on melting point, boiling point, and specific reactivity may vary based on synthesis conditions but are essential for practical applications .
Ethyl 5-chloro-1-phenyl-1H-pyrazole-3-carboxylate has several scientific applications:
Ethyl 5-chloro-1-phenyl-1H-pyrazole-3-carboxylate serves as a privileged fragment in designing selective Factor XIa (FXIa) inhibitors—a promising strategy for next-generation anticoagulants with reduced bleeding risk. This scaffold addresses limitations of current therapies (e.g., warfarin, direct oral anticoagulants) by targeting the intrinsic coagulation pathway while preserving hemostasis. The core pyrazole structure enables efficient binding to FXIa’s S1-S1′-S2′ pockets, with the 5-chloro group enhancing hydrophobic interactions and the phenyl ring at N1 occupying the S1′ pocket. Modifications at the C3-carboxylate (e.g., amide formation) allow extension into the oxyanion hole, forming critical hydrogen bonds with Ser195 [4].
Table 1: Binding Interactions of Pyrazole-Based FXIa Inhibitors
Compound | FXIa Ki (nM) | Key Structural Features | Binding Interactions |
---|---|---|---|
Parent scaffold | - | Ethyl ester, 5-Cl, 1-phenyl | S1′ hydrophobic anchoring |
Optimized derivative (e.g., 7za) | 90.37 | 2-Methylcyclopropanecarboxamide at C3 | H-bonds with Tyr58B and Thr35; S2′ occupancy |
This targeting strategy leverages FXIa’s unique substrate specificity, where the neutral P1 moiety (chlorophenyl) minimizes off-target effects on serine proteases in the common coagulation pathway [4].
Systematic SAR studies reveal critical pharmacophore elements for antithrombotic efficacy:
Table 2: SAR of Key Pyrazole Derivatives in FXIa Inhibition
Modification Site | Structural Change | Effect on FXIa Ki | Effect on Selectivity |
---|---|---|---|
C3 substituent | Ethyl ester → Amide | 5-fold decrease (improved) | Enhanced vs. thrombin |
5-Position | H → Cl | 8-fold decrease | No change vs. trypsin-like proteases |
N1-Phenyl | Unsubstituted → 3-Cl-phenyl | 3.5-fold decrease | Improved vs. plasmin |
These insights enable rational design of derivatives with balanced potency (Ki ~90 nM) and coagulation profiles (1.5× aPTT at 43.33 μM) [4].
Fragment-based drug design (FBDD) leverages ethyl 5-chloro-1-phenyl-1H-pyrazole-3-carboxylate as a versatile core for generating selective serine protease inhibitors. This fragment exhibits optimal ligand efficiency (LE > 0.3) due to:
Strategic fragment elaboration involves:
This approach has yielded clinical candidates like BMS-962212, validating the pyrazole carboxylate scaffold for fragment-to-lead optimization in thrombosis targeting [4].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: